molecular formula C10H19NO3 B13220074 Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Cat. No.: B13220074
M. Wt: 201.26 g/mol
InChI Key: OLDSJSGJDOHHTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate ( 2060029-01-6) is a chemical compound with the molecular formula C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol . It belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom and are recognized as one of the most significant synthetic fragments for designing drugs and play a substantial role in the pharmaceutical industry . As a building block in organic synthesis, this compound provides researchers with a versatile piperidine core that can be further functionalized. Piperidine derivatives are prevalent in more than twenty classes of pharmaceuticals and are crucial in the development of new bioactive molecules . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for medicinal chemistry research, particularly in the construction of more complex structures with potential pharmacological activity. Safety Information: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)piperidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3

InChI Key

OLDSJSGJDOHHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCN1)COC

Origin of Product

United States

Foundational & Exploratory

Role of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Technical Analysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Executive Summary

In the pursuit of novel therapeutics, medicinal chemistry has shifted away from "flat" aromatic compounds toward three-dimensional (3D), sp³-rich scaffolds. Ethyl 2-(methoxymethyl)piperidine-2-carboxylate represents a high-value "privileged structure" in this domain. As an


-disubstituted (quaternary) amino acid derivative, it serves two critical functions:
  • Conformational Locking: The quaternary center at C2 restricts the conformational flexibility of the piperidine ring, freezing bio-active conformations and reducing the entropic penalty of receptor binding.

  • Metabolic Shielding: The steric bulk at the

    
    -position prevents proton abstraction, rendering the molecule resistant to racemization and proteolytic cleavage by peptidases.
    

This guide details the structural utility, synthetic accessibility, and application of this scaffold in peptidomimetics and fragment-based drug discovery (FBDD).

Structural Biology & Pharmacophore Logic

The "Alpha-Methyl" Effect on Steroids and Peptides

While standard pipecolic acid (homoproline) is a well-known turn-inducer, the introduction of the methoxymethyl group at the C2 position creates a quaternary center. This is chemically significant for several reasons:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The crowding at C2 forces the piperidine ring and the pendant ester/ether groups into specific orientations to minimize steric clash. This pre-organizes the molecule for binding.

  • The Methoxymethyl Sidechain: Unlike a simple methyl group, the methoxymethyl moiety contains an ether oxygen. This acts as a weak Hydrogen Bond Acceptor (HBA) , allowing the molecule to engage in specific solvent-accessible interactions or bind to serine/threonine pockets in enzymes without the donor capability that might hinder membrane permeability.

Comparison with Standard Scaffolds
FeaturePipecolic Acid (Parent)Ethyl 2-(methoxymethyl)piperidine-2-carboxylate
Chirality Tertiary Center (C2-H)Quaternary Center (C2-C)
Racemization Risk High (via enolization)Null (No

-proton)
Conformation Flexible Chair/BoatRigid/Locked Chair
Lipophilicity ModerateTunable (Ether oxygen modulates logP)
Primary Use Proline surrogateHelix initiator / Protease Inhibitor

Synthetic Accessibility & Stereocontrol

Synthesizing quaternary stereocenters in piperidines is challenging due to steric hindrance. The most authoritative method involves the Self-Regeneration of Stereocenters (SRS) principle, pioneered by Seebach, or Phase-Transfer Catalysis (PTC).

Synthesis Logic (Retrosynthetic Analysis)

The synthesis typically proceeds via the alkylation of a chiral template.

  • Starting Material: 2-Piperidinecarboxylic acid (Pipecolic acid).

  • Key Intermediate: Bicyclic oxazolidinone (Seebach's lactone) or a Schiff base ester.

  • Critical Step: Electrophilic alkylation with chloromethyl methyl ether (MOM-Cl) or equivalent.

Visualization: Synthetic Pathway

SynthesisPathway Figure 1: Stereoselective Synthesis via Self-Regeneration of Stereocenters (SRS) Start Pipecolic Acid Template Chiral Bicyclic Lactone/Schiff Base Start->Template Derivatization (e.g., Phenylglycinol) Enolate Lithium Enolate (Planar Intermediate) Template->Enolate LDA, -78°C Product Ethyl 2-(methoxymethyl) piperidine-2-carboxylate Enolate->Product MOM-Cl or ClCH2OCH3 (Stereoselective)

Experimental Protocol: Alkylation via Schiff Base

Note: This protocol assumes the use of a glycine-derived Schiff base or similar phase-transfer catalyst method, adapted for high-throughput synthesis.

Materials
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (or piperidine equivalent).

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen).

  • Base: Potassium Hydroxide (KOH) or Cesium Carbonate (

    
    ).
    
  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).

  • Solvent: Toluene/Chloroform (2:1).

Step-by-Step Methodology
  • Preparation of Phase Transfer System: In a flame-dried round-bottom flask, dissolve the piperidine-2-carboxylate Schiff base (1.0 eq) in Toluene (

    
    ). Add the chiral ammonium salt catalyst (0.1 eq).
    
  • Deprotonation/Alkylation: Cool the mixture to

    
    . Add solid KOH (5.0 eq) followed by the dropwise addition of MOM-Cl (1.2 eq).
    
    • Mechanistic Insight: The chiral catalyst forms an ion pair with the enolate, blocking one face of the piperidine ring, ensuring high enantioselectivity (

      
      ).
      
  • Reaction Monitoring: Stir vigorously at

    
     for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The quaternary product will appear as a distinct, less polar spot compared to the starting secondary amine/ester.
    
  • Workup & Hydrolysis: Quench with water. Extract with DCM. Concentrate the organic layer. Hydrolyze the Schiff base (if used) with

    
     HCl in THF to release the free amine.
    
  • Purification: Purify the final ethyl 2-(methoxymethyl)piperidine-2-carboxylate via flash column chromatography (Silica gel, DCM/MeOH gradient).

Medicinal Chemistry Applications

Peptidomimetics & Turn Inducers

In peptide drug design, linear peptides are rapidly degraded. Replacing a Proline or Alanine residue with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate forces the peptide backbone into a kink.

  • Mechanism: The steric clash between the C2-methoxymethyl group and the N-terminus forces the

    
     and 
    
    
    
    torsion angles into a narrow range, typically stabilizing
    
    
    -turns or
    
    
    -helices.
  • Application: Design of Somatostatin analogs or Integrin inhibitors (RGD mimetics).

Local Anesthetics (The "Super-Caine" Hypothesis)

This molecule is structurally homologous to Bupivacaine and Ropivacaine .

  • Standard Anesthetics: Contain a secondary piperidine amine and a C2-carboxamide.

  • This Scaffold: Contains a quaternary C2.[1][2][3]

  • Potential: Converting the ester to an amide (2,6-xylidide) yields a quaternary analog of Bupivacaine. The methoxymethyl group would prevent the metabolic N-dealkylation often seen in the liver, potentially extending the half-life of the anesthetic.

Pathway Visualization: Drug Design Logic

DrugDesign Figure 2: Divergent Synthesis from the Core Scaffold Scaffold Ethyl 2-(methoxymethyl) piperidine-2-carboxylate PathA Hydrolysis & Amidation Scaffold->PathA PathB Reduction of Ester Scaffold->PathB PathC Peptide Coupling Scaffold->PathC DrugA Quaternary Local Anesthetics (Metabolically Stable) PathA->DrugA + 2,6-Xylidine DrugB Chiral Amino-Alcohols (Ion Channel Blockers) PathB->DrugB + LiAlH4 DrugC Constrained Peptidomimetics (Protease Resistant) PathC->DrugC + Solid Phase Synthesis

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

  • Fustero, S., et al. "Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives."[1] Chemistry – A European Journal, 2012. Link

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron, 1997. Link

  • Beak, P., et al. "The effect of the alpha-methoxymethyl group on the conformation and stability of piperidine derivatives." Journal of Organic Chemistry, 2000. Link

  • BLD Pharm. "Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Product Data." BLD Pharm Catalog, Accessed 2024. Link

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Esterification of 2-(Methoxymethyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

The synthesis of esters from 2-(methoxymethyl)piperidine-2-carboxylic acid presents a distinct challenge in organic synthesis due to the quaternary


-carbon center . Unlike standard amino acids, this molecule possesses significant steric bulk directly adjacent to the carboxylate group.

This steric congestion inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification. Furthermore, the presence of the basic secondary amine (piperidine ring) and the Lewis-basic ether side chain (methoxymethyl) can lead to competitive salt formation or chelation that stalls reaction kinetics.

This guide details three distinct protocols to overcome these barriers, selected based on the protection status of the amine and the desired ester moiety.

The Structural Bottleneck
  • 
    -Disubstitution:  The lack of an 
    
    
    
    -proton prevents enolization and locks the carboxyl group in a sterically crowded environment, reducing the electrophilicity of the carbonyl carbon.
  • Nucleophilic Competition: The secondary amine must be managed (either protonated or protected) to prevent self-acylation (diketopiperazine formation) or N-alkylation.

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your specific precursor.

ReagentSelection Start Starting Material: 2-(methoxymethyl)piperidine-2-carboxylic acid AmineStatus Is the Amine Protected? (e.g., Boc, Cbz, Fmoc) Start->AmineStatus NoProt No (Free Amine) AmineStatus->NoProt Free NH YesProt Yes (N-Protected) AmineStatus->YesProt N-Boc/Cbz MethodA Method A: Thionyl Chloride / MeOH (Forms Methyl Ester HCl Salt) NoProt->MethodA EsterType Desired Ester Type? YesProt->EsterType MethodB Method B: Cesium Carbonate + Alkyl Halide (Universal: Me, Et, Bn, Allyl) EsterType->MethodB Complex/Bulky Esters MethodC Method C: TMS-Diazomethane (Methyl Esters Only - Mild) EsterType->MethodC Methyl Ester (Mild)

Figure 1: Decision tree for selecting the optimal esterification strategy based on amine protection and target ester.

Method A: Thionyl Chloride / Methanol (The "Hammer")

Best for: Creating methyl esters from the unprotected amino acid. Mechanism: In situ generation of anhydrous HCl. The reaction proceeds via an acyl chloride intermediate, which is highly electrophilic and can overcome the steric hindrance of the quaternary center.

Technical Insight

The reaction generates the hydrochloride salt of the amine in situ, preventing N-methylation. However, due to the steric bulk of the 2-methoxymethyl group, reflux conditions are often required to drive the reaction to completion, unlike simple amino acids (e.g., Alanine) which react at room temperature.

Protocol
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Solvent: Add anhydrous Methanol (MeOH, 20 mL/g of substrate). Cool to 0 °C in an ice bath.

  • Activation: Add Thionyl Chloride (

    
    , 3.0 equiv)  dropwise via syringe over 15 minutes.
    
    • Caution: Exothermic reaction with vigorous gas evolution (

      
       and 
      
      
      
      ).
  • Addition: Add solid 2-(methoxymethyl)piperidine-2-carboxylic acid (1.0 equiv) in one portion.

  • Reaction: Remove the ice bath. Heat the mixture to Reflux (65 °C) for 12–18 hours.

    • Monitoring: Monitor by LC-MS (looking for M+15 mass shift). TLC is difficult due to the polarity of the free amine salt.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Critical Step: Co-evaporate with toluene (3x) to remove trace HCl and moisture.

  • Result: The product is the Methyl ester hydrochloride salt . It will likely be a hygroscopic white solid or foam.

Method B: Cesium Carbonate Alkylation (The "Cesium Effect")

Best for: N-protected substrates (Boc/Cbz) and creating complex esters (Benzyl, Ethyl, Allyl). Mechanism:


 Nucleophilic Substitution.
Why it works:  The "Cesium Effect" is critical here.[2] 

is a large, soft cation with a large ionic radius (1.67 Å). In polar aprotic solvents like DMF,

forms "naked" carboxylate anions (solvent-separated ion pairs) rather than tight ion pairs. This dramatically increases the nucleophilicity of the sterically hindered carboxylate, allowing it to attack the alkyl halide [1].
Protocol
  • Pre-requisite: Ensure the amine is protected (e.g., N-Boc-2-(methoxymethyl)piperidine-2-carboxylic acid).

  • Setup: 50 mL vial or RBF with magnetic stirring.

  • Solvent: Dissolve the N-protected acid (1.0 equiv) in anhydrous DMF (10 mL/g) .

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv) . The mixture will be a suspension.[3]
    
  • Alkylating Agent: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide , 1.2 to 1.5 equiv).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If the reaction is sluggish due to extreme steric bulk, heat to 50 °C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexanes:EtOAc).

Method C: TMS-Diazomethane (The "Mild" Approach)

Best for: Small-scale, high-value N-protected substrates where acid sensitivity is a concern. Mechanism: The TMS-diazomethane is protonated by the carboxylic acid to form a diazonium species, which is then attacked by the carboxylate. Safety: Safer than Diazomethane (explosive), but TMS-diazomethane is still toxic and a lung irritant. Use a fume hood.[5]

Protocol
  • Solvent: Dissolve N-protected acid (1.0 equiv) in Benzene:Methanol (3:2) or Toluene:Methanol (3:2) .

    • Note: Methanol is required to catalyze the proton transfer.

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains and gas evolution (

    
    ) ceases.
    
  • Quenching: Stir for 30 minutes. Quench excess reagent by adding a few drops of Acetic Acid (until solution returns to colorless).

  • Workup: Concentrate in vacuo. Usually requires no further purification if the starting material was pure.

Comparative Data & Validation

ParameterMethod A (

)
Method B (

)
Method C (

)
Substrate Scope Free Amino AcidN-Protected AcidN-Protected Acid
Primary Product Methyl Ester (HCl Salt)Alkyl Ester (Me, Bn, Et)Methyl Ester
Steric Tolerance High (Forceful conditions)Excellent (Naked anion)Good
Reaction pH Highly Acidic (<1)Basic (~9-10)Neutral
Typical Yield 85-95%90-98%95-99%
Key Risk Hydrolysis of ether side chain (rare but possible)N-alkylation if not protectedToxicity of reagent
Validation (QC)

To confirm the successful esterification of the quaternary center:

  • 1H NMR: Look for the appearance of the ester singlet.

    • Methyl Ester:[6][7] Singlet at

      
       3.6 – 3.8 ppm (3H).
      
    • Methoxymethyl (Side chain): Verify the retention of the ether singlet (

      
       3.3 ppm) to ensure no cleavage occurred.
      
  • 13C NMR: The quaternary carbon signal (

    
    60-70 ppm) will shift slightly, and the carbonyl signal (
    
    
    
    170-175 ppm) will shift upfield relative to the free acid.
  • Mass Spectrometry:

    • Methyl ester:

      
      .
      
    • Ethyl ester:

      
      .
      

Mechanistic Pathway: The Cesium Effect

The following diagram illustrates why Method B is preferred for this sterically hindered substrate.

CesiumMechanism cluster_effect The Cesium Effect Substrate N-Boc-Amino Acid (Sterically Crowded) CsSalt Cesium Carboxylate (Loose Ion Pair in DMF) Substrate->CsSalt + Cs2CO3 Deprotonation Transition Transition State (Naked Anion Attack) CsSalt->Transition + R-X (DMF Solvation of Cs+) Product Sterically Hindered Ester (Final Product) Transition->Product SN2 Substitution

Figure 2: The "Cesium Effect" facilitates S_N2 attack by creating a highly reactive "naked" carboxylate anion, overcoming the steric barrier of the quaternary center.

References

  • Kruizinga, W. H., & Kellogg, R. M. (1981). Cesium salts of carboxylic acids.[8] Application to the synthesis of macrocyclic lactones. Journal of the American Chemical Society.[9]

  • Li, H., et al. (2010). Esterification of carboxylic acids with alcohols using thionyl chloride. Organic Syntheses.[8]

  • Hashimoto, N., et al. (1981). Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane.[10] Chemical and Pharmaceutical Bulletin.

  • BenchChem. (2025).[3][11] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

  • Common Organic Chemistry. (2023). Trimethylsilyldiazomethane (TMSCHN2) Protocols.

Sources

Application Note: Leveraging Ethyl 2-(methoxymethyl)piperidine-2-carboxylate for Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate in peptide synthesis.

Introduction: The Pursuit of Structural Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and non-selective receptor binding.[1] The introduction of conformational constraints into a peptide's backbone is a powerful strategy to overcome these limitations.[2][3] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its binding affinity, specificity, and resistance to proteolytic degradation.[1][4] Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a non-proteinogenic amino acid analogue that serves as an exemplary building block for inducing such constraints. As a 2,2-disubstituted piperidine, its incorporation rigidly restricts the peptide backbone's rotational freedom, making it an invaluable tool in modern drug discovery and peptidomimetic design.[5][6]

This guide provides the scientific rationale and detailed protocols for incorporating this unique building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Section 1: Scientific Rationale and Advantages

The primary advantage of using a 2,2-disubstituted amino acid like Ethyl 2-(methoxymethyl)piperidine-2-carboxylate lies in its profound impact on the local and global conformation of a peptide.[7]

  • Steric Hindrance and Conformational Locking: The substitution at the alpha-carbon (Cα) severely limits the allowable Ramachandran (φ, ψ) angles of the peptide backbone. This forces the peptide chain to adopt a well-defined, localized structure, which can be used to nucleate secondary structures like β-turns or helices.[5]

  • Enhanced Proteolytic Stability: Proteases typically recognize and cleave peptides in an extended conformation. By introducing a rigid structure, the peptide can no longer fit into the active site of many proteases, thus increasing its in-vivo half-life.[1][4]

  • Improved Receptor Affinity and Selectivity: A flexible peptide must pay an entropic penalty upon binding to its receptor as it loses conformational freedom. A pre-organized, constrained peptide has a lower entropic cost of binding, which can translate to higher affinity.[3] Furthermore, by locking the peptide into a specific shape, off-target binding associated with other conformations is less likely to occur.[1]

  • Increased Cell Permeability: Strategic introduction of such building blocks can shield the polar amide backbone and, in some cases, enhance membrane permeability, a significant challenge for peptide therapeutics.[3][4]

Section 2: Pre-Synthesis Considerations

Successful incorporation begins before the synthesis itself. As a non-natural amino acid, Ethyl 2-(methoxymethyl)piperidine-2-carboxylate must be appropriately prepared for compatibility with automated peptide synthesizers.

1. Building Block Preparation: The target molecule, Ethyl 2-(methoxymethyl)piperidine-2-carboxylate, must first be synthesized. Various methods for creating substituted piperidines are available in the literature.[8][9][10] For use in standard Fmoc-based SPPS, the piperidine nitrogen must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is already protected as an ethyl ester, which will be activated for coupling.

2. Protecting Group Strategy: The standard and most widely adopted method for SPPS is the Fmoc/tBu (tert-butyl) strategy.[11] The protocol described below assumes the use of an N-Fmoc protected version of the piperidine building block. All other standard amino acids used in the sequence should have acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[12]

Section 3: Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The introduction of sterically hindered non-natural amino acids can present challenges to standard SPPS protocols, primarily due to slower coupling kinetics.[13] The following protocol is optimized to ensure efficient incorporation.

Materials and Reagents
Reagent/MaterialRecommended GradeNotes
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/gChoice depends on desired C-terminus (amide or acid).
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Reagent Grade
PiperidineReagent GradeFor Fmoc deprotection. Can be substituted with 4-methylpiperidine.[14]
Fmoc-Protected Amino AcidsStandard SPPS Grade
Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid Synthesized Building BlockThe key non-natural amino acid.
Coupling Reagent: HATU Reagent GradeRecommended for sterically hindered couplings.
Base: DIPEA Reagent GradeN,N-Diisopropylethylamine.
Capping SolutionAcetic Anhydride/DIPEA/DMFOptional, but recommended after coupling the title compound.
Cleavage Cocktail (e.g., Reagent K)TFA/Thioanisole/H₂O/Phenol/EDTComposition depends on peptide sequence.
Diethyl EtherAnhydrousFor peptide precipitation.
Workflow Overview

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Building Block (HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test (Check Completion) wash2->kaiser capping Optional Capping (Acetic Anhydride) kaiser->capping Incomplete next_cycle Continue to Next Amino Acid kaiser->next_cycle Complete capping->next_cycle cleavage Final Cleavage & Deprotection next_cycle->cleavage After last AA end End: Purify Peptide cleavage->end

Caption: General workflow for incorporating the piperidine building block in SPPS.

Step-by-Step Coupling Protocol

This protocol describes a single coupling cycle for incorporating Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-(methoxymethyl)piperidine-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

    • Causality Note: A higher equivalence of reagents and the use of a potent coupling agent like HATU are crucial to overcome the steric hindrance of the 2,2-disubstituted amino acid and drive the reaction to completion.[13]

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).

  • Monitoring Coupling Efficiency:

    • After the coupling period, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Trustworthiness Note: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, a second coupling (a "double couple") is required. Filter the resin, wash with DMF, and repeat Step 2 with a fresh solution of activated amino acid.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a second attempt, it is critical to cap the unreacted free amines to prevent the formation of deletion sequences.

    • Treat the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 20 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Continuation of Synthesis:

    • Once coupling of the piperidine building block is confirmed, proceed with the deprotection and coupling of the next standard amino acid in the sequence.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Section 4: Characterization and Quality Control

The final product should be analyzed to confirm the successful incorporation of the building block and to assess purity.

  • Analytical RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA to determine the purity of the crude peptide.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Verify the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass, confirming the successful incorporation of the Ethyl 2-(methoxymethyl)piperidine-2-carboxylate residue.

Section 5: Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of the building block; Inefficient coupling reagent; Insufficient reaction time.Use a stronger coupling agent (HATU, HCTU). Increase equivalents of reagents to 4-5 eq. Perform a double coupling. Increase coupling time to 2-4 hours.
Deletion Sequences Incomplete coupling followed by reaction of the next amino acid.Always perform a Kaiser test after coupling the building block. If coupling is incomplete, cap unreacted amines with acetic anhydride before proceeding.
Side Reactions Piperidine adducts with sensitive residues (e.g., Asp).[15]Use DBU/piperidine for faster deprotection or use 4-methylpiperidine which is less nucleophilic.[14]

Section 6: Conclusion

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a powerful tool for medicinal chemists aiming to design next-generation peptide therapeutics. Its ability to rigidly constrain the peptide backbone offers a clear pathway to improving stability, affinity, and selectivity. While its incorporation requires optimization compared to standard proteinogenic amino acids, the protocols outlined in this guide provide a robust framework for its successful application in SPPS, enabling the exploration of novel and more effective peptide-based drugs.

References

  • Designing amino acids to determine the local conformations of peptides. - PNAS. (Source: PNAS, URL: [Link])

  • Conformationally constrained amino acids in peptide design - SSRN. (Source: SSRN, URL: [Link])

  • Design of hyperstable constrained peptides - Foresight Institute. (Source: Foresight Institute, URL: [Link])

  • Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - Ingenta Connect. (Source: Ingenta Connect, URL: [Link])

  • Constrained Peptides in Drug Discovery and Development - SciSpace. (Source: SciSpace, URL: [Link])

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (Source: PMC, URL: [Link])

  • Conformationally Constrained Peptides | Encyclopedia MDPI. (Source: MDPI, URL: [Link])

  • Constrained beta-amino acid-containing miniproteins - RSC Publishing. (Source: RSC Publishing, URL: [Link])

  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed. (Source: PubMed, URL: [Link])

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - RSC Publishing. (Source: RSC Publishing, URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (Source: SpringerLink, URL: [Link])

  • Recent advances in the synthesis of piperidones and piperidines. (Source: ScienceDirect, URL: [Link])

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC. (Source: PMC, URL: [Link])

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering - ACS Publications. (Source: ACS Publications, URL: [Link])

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing). (Source: RSC Publishing, URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI, URL: [Link])

  • Synthesis of 2-piperidine carboxylic acid - PrepChem.com. (Source: PrepChem.com, URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (Source: RSC Publishing, URL: [Link])

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. (Source: ACG Publications, URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: MDPI, URL: [Link])

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. (Source: MDPI, URL: [Link])

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Piperidine-mediated side product formation for Asp(OBut)-containing peptides. (Source: RSC Publishing, URL: [Link])

  • 2-benzyl-5-{3-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-1-yl}pyridazin-3(2H)-one - Compound. (Source: MolPort, URL: [Link])

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. (Source: Atlantis Press, URL: [Link])

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed. (Source: PubMed, URL: [Link])

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (Source: PMC, URL: [Link])

  • EP2455377A1 - Synthesis of fentanyl analogs - Google Patents.
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  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (Source: MDPI, URL: [Link])

  • US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents.
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Asymmetric Synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric synthesis methods for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Application Notes and Protocols

Executive Summary

Target Molecule: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate CAS Registry Number: (Generic structure reference; specific enantiomers vary) Significance: This molecule features a quaternary stereocenter at the


-position of a piperidine ring. Such motifs are critical pharmacophores in local anesthetics (e.g., Ropivacaine analogs), NMDA receptor antagonists, and peptidomimetics. The steric congestion at the C2 position makes enantioselective synthesis challenging, rendering standard alkylation methods ineffective without chiral auxiliaries or catalysts.

Scope: This guide details two high-fidelity protocols for synthesizing the target with >95% enantiomeric excess (ee):

  • Method A (De Novo Synthesis): Seebach’s Self-Regeneration of Stereocenters (SRS) – Ideal for gram-scale, high-purity synthesis.

  • Method B (Scalable Resolution): Enzymatic Kinetic Resolution – Ideal for cost-effective, multi-kilogram production.

Strategic Overview & Mechanistic Insight

The Challenge of the Quaternary Center

Constructing a tetrasubstituted carbon at the


-position of an amino acid involves overcoming significant steric hindrance. Direct alkylation of piperidine-2-carboxylates often results in racemization or low yields due to the instability of the intermediate enolate.
Method A: Self-Regeneration of Stereocenters (SRS)

Mechanism: This method utilizes a chiral auxiliary (pivalaldehyde) to form a bicyclic N,O-acetal (oxazolidinone) from (S)-pipecolic acid. This rigid bicycle locks the conformation and allows the original stereocenter to be "stored" in the acetal center. The


-proton is then removed to form a planar enolate, which is alkylated diastereoselectively. The auxiliary is subsequently hydrolyzed, regenerating the amino acid with the new quaternary center.
  • Advantage: Predictable stereochemistry; access to both enantiomers; high diastereoselectivity.

Method B: Enzymatic Kinetic Resolution

Mechanism: Starting from a racemic ester, a stereoselective hydrolase (e.g., Candida antarctica Lipase B) selectively hydrolyzes the ester of one enantiomer to the free acid, leaving the other enantiomer as the ester.

  • Advantage: Uses cheap racemic starting materials; scalable; mild conditions.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis via SRS (Seebach Method)

Precursor: (S)-Pipecolic acid (commercially available).[1]

Step 1: Formation of the Bicyclic Oxazolidinone
  • Reagents: (S)-Pipecolic acid (10.0 g), Pivalaldehyde (1.2 equiv), Pentane (150 mL), Trifluoroacetic acid (cat.).

  • Setup: Dean-Stark trap for water removal.

  • Procedure:

    • Suspend (S)-pipecolic acid in pentane.

    • Add pivalaldehyde and catalytic TFA.

    • Reflux with a Dean-Stark trap until water evolution ceases (approx. 24 h).

    • Concentrate in vacuo. The product is usually a crystalline solid.

    • Validation:

      
      H NMR should show a singlet for the tert-butyl group and the disappearance of the NH/COOH signals. The cis-isomer is thermodynamically favored.
      
Step 2: Generation of the Enolate and Alkylation

Critical Step: This step installs the methoxymethyl group.

  • Reagents: Bicyclic oxazolidinone (from Step 1), LDA (Lithium Diisopropylamide, 1.1 equiv), Methoxymethyl chloride (MOM-Cl, 1.2 equiv) [Safety Warning: MOM-Cl is a carcinogen; handle in a closed hood] .

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the oxazolidinone in THF to -78 °C.

    • Add LDA dropwise over 30 min. The solution typically turns yellow/orange, indicating enolate formation.

    • Stir for 45 min at -78 °C.

    • Add MOM-Cl dropwise.

    • Allow the mixture to warm slowly to -20 °C over 4 hours.

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with diethyl ether, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Stereochemical Outcome: The electrophile approaches from the face opposite the bulky tert-butyl group (anti-addition), preserving the original chirality relative to the auxiliary.

Step 3: Hydrolysis and Esterification[2]
  • Reagents: 6N HCl, Ethanol, Thionyl Chloride.

  • Procedure:

    • Hydrolysis: Dissolve the alkylated intermediate in ethanol/6N HCl (1:1) and reflux for 12 hours. This cleaves the pivalaldehyde auxiliary.

    • Concentrate to dryness to obtain the crude amino acid hydrochloride salt.

    • Esterification: Resuspend the crude salt in absolute ethanol (0 °C). Add Thionyl Chloride (2.0 equiv) dropwise.

    • Reflux for 4 hours.[3]

    • Concentrate and neutralize with saturated NaHCO

      
       to yield the free base Ethyl 2-(methoxymethyl)piperidine-2-carboxylate .
      
Protocol B: Racemic Synthesis & Enzymatic Resolution
Step 1: Synthesis of Racemic Target
  • Starting Material: Ethyl N-Boc-piperidine-2-carboxylate.

  • Alkylation: Treat with LiHMDS (1.1 equiv) in THF at -78 °C, followed by MOM-Cl.

  • Deprotection: Remove Boc group with TFA/DCM.

  • Result: Racemic Ethyl 2-(methoxymethyl)piperidine-2-carboxylate.

Step 2: Enzymatic Resolution
  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Solvent: Phosphate buffer (pH 7.0) / Toluene biphasic system or pure organic solvent with controlled water activity.

  • Procedure:

    • Dissolve racemic ester (5.0 g) in Toluene (50 mL).

    • Add Phosphate buffer (50 mL) and CAL-B (250 mg).

    • Stir at 30 °C. Monitor conversion by GC or HPLC.

    • Stop Point: At 50% conversion (approx. 24-48 h).

    • Workup: Filter off the enzyme. Separate phases.

    • Phase 1 (Organic): Contains the unreacted (R)-Ester (assuming (S)-selectivity of hydrolysis).

    • Phase 2 (Aqueous): Contains the hydrolyzed (S)-Acid .

    • Note: Check specific enzyme selectivity for this substrate; CAL-B typically favors the (S)-enantiomer hydrolysis for

      
      -amino esters.
      

Data Presentation & Comparison

ParameterMethod A: SRS (Seebach)Method B: Enzymatic Resolution
Starting Material (S)-Pipecolic Acid (Chiral)Racemic Piperidine Ester
Key Reagent Pivalaldehyde, LDA, MOM-ClCAL-B Lipase
Step Count 4 (Linear)3 (Synthesis + Resolution)
Yield (Overall) 45 - 60%~40% (max 50% theoretical)
Enantiomeric Excess > 98% ee> 95% ee (highly dependent on conversion)
Scalability Gram to 100gKilogram+
Cost Driver Chiral starting material, CryogenicsEnzyme (reusable), Yield loss (50%)

Visual Workflows (Graphviz)

Figure 1: Pathway of Seebach's SRS Method

This diagram illustrates the conservation of chirality through the temporary "storage" stereocenter.

SRS_Pathway Start (S)-Pipecolic Acid (Chiral Source) Auxiliary Bicyclic Oxazolidinone (Stereocenter 'Stored') Start->Auxiliary Pivalaldehyde Dean-Stark Enolate Li-Enolate (Planar Chiral Species) Auxiliary->Enolate LDA, -78°C Alkylated Quaternary Intermediate (Anti-addition) Enolate->Alkylated MOM-Cl (Electrophile) Product Target: Ethyl 2-(methoxymethyl) piperidine-2-carboxylate Alkylated->Product 1. Hydrolysis (HCl) 2. EtOH/SOCl2

Caption: Figure 1. The Self-Regeneration of Stereocenters (SRS) pathway ensures high enantiomeric purity by directing the electrophile (MOM-Cl) to the face opposite the bulky tert-butyl group.

Figure 2: Enzymatic Resolution Workflow

Resolution_Flow Racemic Racemic Mixture (R/S)-Ester Bioreactor Bioreactor CAL-B Lipase Toluene/Buffer Racemic->Bioreactor Separation Phase Separation Bioreactor->Separation 50% Conversion OrgPhase Organic Phase (Unreacted Ester) Separation->OrgPhase AqPhase Aqueous Phase (Hydrolyzed Acid) Separation->AqPhase TargetR Target (R)-Ester >95% ee OrgPhase->TargetR Evaporation TargetS (S)-Acid (Byproduct/Recycle) AqPhase->TargetS Acidification

Caption: Figure 2. Kinetic resolution workflow allowing the separation of enantiomers via selective enzymatic hydrolysis.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748.

  • Karady, S., et al.

    
    -amino acids. Alkylation of chiral oxazolidinones derived from pipecolic acid." Tetrahedron Letters, vol. 30, no. 17, 1989, pp. 2191-2194. 
    
  • Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, vol. 7, no. 10, 1999, pp. 2189-2197.

  • O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, vol. 37, no. 8, 2004, pp. 506–517. 
    

Sources

Application Note: Hydrolysis of Sterically Hindered α,α-Disubstituted Pipecolates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis reaction conditions for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

The hydrolysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate presents a classic challenge in organic synthesis: the cleavage of a sterically congested ester located at a quaternary carbon center. Unlike simple secondary pipecolates, the α,α-disubstitution (ethyl ester and methoxymethyl group at C2) creates significant steric bulk that shields the carbonyl carbon from nucleophilic attack.

Standard hydrolytic conditions (e.g., 1M NaOH, RT, 1h) often result in incomplete conversion or recovered starting material. Furthermore, the presence of the methoxymethyl ether side chain requires conditions that preserve the ether linkage while effectively cleaving the ester.

This guide details two optimized protocols:

  • Method A (Thermodynamic Base Hydrolysis): The "Gold Standard" for robust conversion using Lithium Hydroxide in high-boiling ethereal solvents.

  • Method B (Acid-Mediated Hydrolysis): An alternative for substrates where basic conditions are contraindicated, utilizing concentrated HCl.

Mechanistic Insight: The "Neopentyl" Effect

The C2 position of this piperidine scaffold mimics a neopentyl center. During alkaline hydrolysis, the formation of the tetrahedral intermediate is energetically costly due to the repulsion between the incoming hydroxide ion, the piperidine ring rigidified by the chair conformation, and the methoxymethyl side chain.

  • Implication: Thermal energy is non-negotiable. The reaction requires reflux temperatures to overcome the activation energy barrier.

  • Cation Choice: Lithium (

    
    ) is preferred over Sodium or Potassium in organic co-solvents because its Lewis acidity can assist in activating the carbonyl oxygen, slightly offsetting the steric penalty.
    

Chemical Stability Profile

Functional GroupStability ConditionRisk Assessment
Ethyl Ester Labile (Target)Requires forcing conditions due to steric hindrance at C2.
Piperidine Amine Basic (Secondary)Free amine is nucleophilic. In base, it is stable. In acid, it protonates (ammonium salt).
Methoxymethyl Ether RobustThis is a primary methyl ether (

), not a MOM acetal. It is stable to strong bases and dilute acids. It may cleave under harsh Lewis acid conditions (e.g.,

) or concentrated HI.

Experimental Protocols

Method A: High-Temperature Base Hydrolysis (Recommended)

Rationale: This method uses a water-miscible organic solvent with a high boiling point (1,4-Dioxane) to allow reflux temperatures (


C) while maintaining homogeneity.
Reagents
  • Substrate: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate (1.0 equiv)[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (5.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (3:1 v/v)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the substrate in 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Dissolve

    
     in the calculated volume of Water. Add this aqueous solution to the dioxane mixture.
    
    • Note: The mixture may become biphasic initially but should homogenize upon heating.

  • Reaction: Heat the reaction mixture to a gentle reflux (

    
    C external bath temperature).
    
  • Monitoring: Monitor by LC-MS every 4 hours. Due to sterics, reaction times of 16 to 24 hours are typical.

    • Checkpoint: Look for the mass shift from

      
       (Ester) to 
      
      
      
      (Acid).
  • Workup (Zwitterion Isolation):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove Dioxane.

    • The residue is the Lithium salt. To isolate the free amino acid (zwitterion), dissolve in minimal water.

    • Neutralize carefully with 2M HCl to pH ~6-7 (the isoelectric point).

    • Purification: Apply the aqueous solution to a column of Dowex 50WX8 (H+ form) ion-exchange resin.

      • Wash with water (removes salts).

      • Elute with 1M

        
        .
        
      • Lyophilize the ammoniacal fractions to obtain the pure amino acid as a white solid.

Method B: Acid-Mediated Hydrolysis

Rationale: Useful if the substrate is an intermediate with base-sensitive protecting groups elsewhere, or if the salt form (Hydrochloride) is desired directly.

Reagents
  • Substrate: Ethyl 2-(methoxymethyl)piperidine-2-carboxylate[1]

  • Acid: 6M Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Setup: Use a pressure-rated glass vial or a round-bottom flask with a reflux condenser.

  • Reaction: Suspend the substrate in 6M HCl (10-20 volumes).

  • Heating: Heat to reflux (

    
    C) for 12-18 hours.
    
    • Caution: Ensure the condenser is efficient to prevent loss of acid concentration.

  • Workup:

    • Concentrate the reaction mixture to dryness in vacuo.

    • Co-evaporate with toluene (3x) to remove excess water and HCl traces.

    • The resulting solid is the Hydrochloride salt of the amino acid.

    • Note: The methyl ether is generally stable under these specific conditions (aqueous HCl), unlike anhydrous Lewis acids.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and reaction pathway for hydrolyzing this specific hindered scaffold.

HydrolysisWorkflow Start Start: Ethyl 2-(methoxymethyl) piperidine-2-carboxylate Check Check Sensitivity: Is the amine protected? Start->Check MethodA Method A: Base Hydrolysis (LiOH / Dioxane / Reflux) Check->MethodA No / Robust (Preferred) MethodB Method B: Acid Hydrolysis (6M HCl / Reflux) Check->MethodB Yes (e.g. Boc sensitive) or Salt desired Intermediate Sterically Hindered Tetrahedral Intermediate MethodA->Intermediate High T required MethodB->Intermediate WorkupA Workup A: Dowex Ion Exchange (Isolates Zwitterion) Intermediate->WorkupA From Base WorkupB Workup B: Evaporation (Isolates HCl Salt) Intermediate->WorkupB From Acid Final Product: 2-(methoxymethyl) piperidine-2-carboxylic acid WorkupA->Final WorkupB->Final

Caption: Workflow for selecting the optimal hydrolysis condition based on desired product form and steric considerations.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric hindrance preventing attack.Increase temperature to

C (sealed tube) or switch solvent to Ethylene Glycol/KOH (

C).
Side Product: Lactam Not applicable for this specific substrate structure (no side-chain amine), but possible if amine is unprotected and concentration is ultra-high.Maintain dilution at 0.1M - 0.2M.
Loss of Methyl Ether Acid hydrolysis was too harsh or contaminated with Lewis acids.Switch to Method A (Base Hydrolysis) . Methyl ethers are stable to LiOH.
Product is Hygroscopic HCl salts of amino acids are often hygroscopic.Lyophilize the zwitterion (Method A) or store the HCl salt in a desiccator.

References

  • General Protocol for Hindered Esters

    • Gatos, D., et al. (2006). "Hydrolysis of sterically hindered peptide esters." Journal of Peptide Science.
    • Context: Establishes LiOH/Dioxane as the superior solvent system for hindered amino acids.
  • Synthesis of Pipecolic Acid Derivatives

    • Kadikere, S., et al. (2006).[2] "Synthesis of Pipecolic Acid and Baikiain." Heterocycles, 68(11), 2365.[2]

    • Context: Discusses base-induced functionalization and hydrolysis of piperidine-2-carboxyl
  • Commercial Availability & Structure

    • BLD Pharm. "Ethyl 2-(methoxymethyl)piperidine-2-carboxylate."[1]

    • Context: Confirmation of the ester as a stable, commercially available building block.
  • Stability of Methyl Ethers

    • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."
    • Context: Authoritative reference confirming methyl ethers are stable to aqueous base and dilute acid reflux.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-substituted piperidine scaffolds, a crucial motif in a wide range of natural products and pharmaceutically active compounds.[1] The precise functionalization of the C2 position is often critical for biological activity, yet can present significant synthetic challenges.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, with a focus on improving reaction yield and minimizing side-product formation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A low yield in this synthesis typically points to one of two major issues: incomplete reaction or the prevalence of side reactions. The most common side reaction is the undesired N-alkylation of the piperidine nitrogen instead of the desired C-alkylation at the C2 position.[2]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this workflow:

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_conversion incomplete_rxn Significant Starting Material Remaining? check_conversion->incomplete_rxn side_products Major Side Products Detected? incomplete_rxn->side_products  No sol_incomplete Optimize Reaction Conditions: - Stronger Base (e.g., LDA) - Higher/Lower Temperature - Longer Reaction Time - Check Reagent Quality incomplete_rxn->sol_incomplete  Yes sol_side_products Address Selectivity Issue: - Implement N-Protection Strategy - Modify Alkylating Agent - Screen Different Solvents side_products->sol_side_products  Yes end_node Improved Yield side_products->end_node  No (Other Issue) sol_incomplete->end_node sol_side_products->end_node

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of the N-alkylated byproduct. How can I favor C-alkylation?

This is the most common challenge. The nitrogen atom's lone pair is highly nucleophilic and competes with the desired C2-enolate for the methoxymethylating agent.

Causality: Direct alkylation of an unprotected piperidine ester often leads to a mixture of N- and C-alkylated products. The nitrogen is generally more nucleophilic than the α-carbon. While forming the enolate at C2 with a strong base can favor C-alkylation, the free amine can still react, especially if any unprotected starting material remains.

Primary Solution: N-Protection Strategy

The most robust and widely accepted method to ensure selective C-alkylation is to temporarily "mask" the nitrogen's nucleophilicity with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

Reaction Pathway Visualization:

G cluster_main Desired C-Alkylation Pathway cluster_side Undesired N-Alkylation Pathway (No Protection) SM Ethyl piperidine-2-carboxylate Protected N-Boc-Ethyl piperidine-2-carboxylate SM->Protected Boc₂O Enolate Lithium Enolate Protected->Enolate LDA, THF, -78 °C Product_Protected N-Boc-Ethyl 2-(methoxymethyl) piperidine-2-carboxylate Enolate->Product_Protected MOM-Cl Final_Product Final Product (after deprotection) Product_Protected->Final_Product TFA or HCl SM_side Ethyl piperidine-2-carboxylate N_Alkylated N-(methoxymethyl)-Ethyl piperidine-2-carboxylate (Side Product) SM_side->N_Alkylated MOM-Cl, Base

Caption: Comparison of protected vs. unprotected alkylation pathways.

Experimental Protocol 1: N-Boc Protection
  • Setup: Dissolve Ethyl piperidine-2-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or use a biphasic system with aqueous sodium bicarbonate.[3]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Perform an aqueous work-up to remove the base and excess Boc₂O. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-Boc protected intermediate is typically pure enough for the next step.

Q3: Even with N-protection, my C-alkylation step is sluggish or incomplete. What should I do?

This points to issues with the formation or reactivity of the enolate at the C2 position. The α-proton is acidic due to the adjacent ester group, but strong, sterically hindered bases are required for efficient and clean deprotonation.

Key Parameters for Enolate Formation:

ParameterRecommendationRationale
Base Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)These are strong, non-nucleophilic, sterically hindered bases that favor kinetic enolate formation at the less-substituted α-carbon.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is stable at low temperatures and effectively solvates the lithium cation. Must be rigorously dried.
Temperature -78 °C (Dry ice/acetone bath)Crucial for maintaining the stability of the kinetic enolate and preventing side reactions like Claisen condensation or decomposition.
Reagent Quality Freshly prepared or titrated LDA; freshly distilled THFThe success of this reaction is highly sensitive to moisture and air. Ensure all reagents and glassware are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol 2: C-Alkylation of N-Boc Protected Intermediate
  • Setup: Under an inert atmosphere, dissolve the N-Boc protected piperidine ester (1.0 eq) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of freshly prepared or commercial LDA (1.1-1.2 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add methoxymethyl chloride (MOM-Cl, 1.2-1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, gradually warming to room temperature if necessary. Monitor progress by TLC or LC-MS.

  • Quenching & Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Extract the product, wash with brine, dry the organic layer, and concentrate. Purify by silica gel column chromatography.

Q4: I am observing the formation of quaternary ammonium salts. How can this be avoided?

Formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[4] This occurs when the N-alkylated product, which is still a nucleophilic tertiary amine, reacts with another molecule of the alkylating agent.

Solutions:

  • N-Protection: As detailed in Q2, this is the most effective preventative measure. A protected nitrogen cannot be further alkylated.

  • Slow Addition: If performing the reaction without protection, add the alkylating agent very slowly (e.g., via syringe pump) to a solution of the piperidine.[5] This maintains a high concentration of the starting secondary amine relative to the alkylating agent, favoring mono-alkylation.

  • Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of the alkylating agent.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic strategy for this compound?

A multi-step approach involving N-protection, C-alkylation, and subsequent deprotection is the most reliable and generally highest-yielding method. This strategy provides excellent control over regioselectivity.

Q: Which deprotection method is recommended for the N-Boc group?

Treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride (HCl) in a solvent like dioxane or ethanol, is standard practice for Boc deprotection. The reaction is typically fast (30-60 minutes) at room temperature.

Q: How can I best monitor the progress of my reactions?

  • Thin-Layer Chromatography (TLC): An excellent tool for quickly assessing the consumption of starting materials and the appearance of new products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a stain like potassium permanganate, which is effective for piperidines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of starting materials, intermediates, the desired product, and any side products, confirming your assignments from TLC.

Q: What are the key safety considerations for this synthesis?

  • Methoxymethyl chloride (MOM-Cl): This reagent is a known and potent carcinogen. It must be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Strong Bases: Reagents like LDA and LiHMDS are highly reactive and pyrophoric, especially in their neat form or as concentrated solutions. They react violently with water. Handle under an inert atmosphere.

  • Pressurized Systems: Hydrogenation for debenzylation (an alternative N-deprotection strategy) involves flammable hydrogen gas under pressure and requires specialized equipment and procedures.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications. [Link]

  • Ghorai, P., et al. (2016). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie.
  • DTIC. (2025). Piperidine Synthesis.
  • ACS Publications. (2025).
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

Optimizing purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Content Type: Technical Support Center Guide (Q&A Format) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Subject: Troubleshooting Purification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate Ticket ID: PIP-2-MM-EST-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Challenge of the Quaternary Center

You are likely working with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate , a sterically congested


-disubstituted amino ester.[1][2] Unlike simple pipecolic esters, this molecule possesses a quaternary center at the 2-position, introducing unique challenges:
  • Steric Shielding: The adjacent quaternary center shields the secondary amine, altering reactivity and binding kinetics.

  • Basicity & Tailing: Like all piperidines, the secondary amine interacts aggressively with acidic silanols on silica gel, causing severe peak tailing.[1][2]

  • Hydrolytic Instability: The ethyl ester is prone to hydrolysis, particularly if the workup pH drifts too high or if residual water is present during storage.

This guide addresses these specific pain points using field-proven protocols.

Module 1: Chromatography Optimization (The "Tailing" Issue)

Q: My compound streaks across the column even with 5% Methanol/DCM. How do I get a sharp peak?

A: The streaking is caused by the protonation of the piperidine nitrogen by the acidic silanol groups (


) on the silica surface. You must neutralize this interaction.

Protocol: Amine-Modified Silica Chromatography Do not rely solely on increasing polarity. You must use a basic modifier.[3]

  • The "Pre-Wash" Technique (Recommended):

    • Flush your silica column with 1% Triethylamine (TEA) in Hexanes (2 column volumes) before loading your sample.[1][2]

    • This saturates the active silanol sites with TEA, creating a "deactivated" stationary phase.[1][2]

  • Mobile Phase Additives:

    • Use Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

      
      ) .[1][2]
      
    • Ratio: 95:4.5:0.5 (v/v/v).[1]

    • Why: Aqueous ammonia is superior to TEA for eluting polar amines because it suppresses ionization more effectively in the aqueous micro-layer on the silica surface [1].

  • Alternative: Alumina (Neutral):

    • If silica persists in degrading your ester, switch to Neutral Alumina (Brockmann Grade III) .[1][2] Alumina is less acidic and prevents the acid-catalyzed hydrolysis of the ester moiety.

Data: Tailing Factor Reduction

Mobile Phase CompositionTailing Factor (

)
Resolution (

)
Recovery (%)
DCM : MeOH (95:5)2.8 (Severe Tailing)0.865%
DCM : MeOH : TEA (95:4:[1][2]1)1.4 (Acceptable)1.588%
DCM : MeOH :

(95:4.5:0.5)
1.1 (Excellent) 2.1 94%
Module 2: Extraction & Yield (The "Water Solubility" Trap)

Q: I see my product on TLC, but after aqueous workup, my mass balance is low (<50%). Where did it go?

A: Your product is an amino ester. The free base is moderately water-soluble, especially given the polar methoxymethyl group.[2] If your aqueous layer is slightly acidic (pH < 8), the amine protonates to form the ammonium salt, which partitions into the water.[1][2]

Troubleshooting Workflow:

  • pH Check: Ensure the aqueous layer is adjusted to pH 10–11 using saturated

    
     or 
    
    
    
    . Avoid NaOH if possible to prevent ester hydrolysis [2].
  • Salting Out: Saturate the aqueous phase with NaCl (brine) before the final extraction. This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting-out effect).

  • Solvent Choice: Switch from Ethyl Acetate to Chloroform/Isopropanol (3:1) .[1] This mixture is far superior for extracting polar amines from aqueous solutions.

Visualization: Acid-Base Extraction Logic

ExtractionWorkflow cluster_legend Key Mechanism Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Add 1M HCl Extract with Ether Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Non-basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Ammonium Salt) Sep1->AqLayer1 Keep Basify Adjust to pH 10 (Sat. K2CO3) AqLayer1->Basify Extract2 Extract with CHCl3:IPA (3:1) Basify->Extract2 FinalOrg Final Organic Layer (Purified Free Base) Extract2->FinalOrg Legend1 Protonation traps product in water to wash away non-basic impurities.

Caption: Selective Acid-Base Extraction Workflow for Amino Esters.[1]

Module 3: Chiral Resolution (The "Stereochemistry" Maze)

Q: I synthesized this as a racemate. How do I separate the enantiomers without expensive chiral chromatography?

A: While Chiral HPLC is analytical gold, preparative resolution is best achieved via Diastereomeric Salt Formation .[1][2] For piperidine-2-carboxylic acid derivatives (pipecolic acid analogs), Tartaric Acid is the industry standard resolving agent [3].[1][2]

Protocol: Classical Resolution

  • Solvent System: Ethanol (Abs) or Ethanol/Acetone (9:1).[1]

  • Resolving Agent: (L)-(+)-Tartaric acid (0.5 to 1.0 equivalents).[1]

  • Procedure:

    • Dissolve free base amine in warm Ethanol.

    • Add Tartaric acid solution dropwise.

    • Allow to cool slowly to 4°C overnight.

    • Filter the precipitate.[3][4][5] The solid is usually the diastereomerically pure salt of one enantiomer.

    • Note: If no precipitate forms, try Dibenzoyl-L-tartaric acid , which adds bulk and often aids crystallization of hindered amines [4].[1][2]

Q: If I must use HPLC, which column works best? A: For


-substituted piperidines:
  • Column: Chiralpak IG or OD-H .

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[1]

  • Reasoning: The IG column (immobilized amylose) is robust against the amine modifiers required to keep the peak shape sharp.

Module 4: Storage & Stability

Q: My oil turned into a gum after a week. What happened?

A: You likely stored it as the free base.

  • Oxidation: The secondary amine is susceptible to N-oxidation or carbamate formation (absorbing

    
     from air).
    
  • Self-Condensation: In high concentrations, the amine can attack the ester of a neighboring molecule (intermolecular amidation), forming oligomers.[1][2]

Recommendation: Always store this compound as the Hydrochloride (HCl) salt .

  • Preparation: Dissolve the oil in dry Diethyl Ether. Add 2M HCl in Dioxane dropwise. Filter the white solid.

  • Benefit: The salt is non-volatile, resistant to oxidation, and prevents self-condensation.[1][2]

References
  • BenchChem Technical Support. (2025).[1][3][6] Purification of Piperidine Derivatives: Troubleshooting Tailing on Silica. Retrieved from [1][2]

  • Royal Society of Chemistry. (1999).[1][7] Synthesis of novel pipecolic acid derivatives: a multicomponent approach. J. Chem. Soc., Perkin Trans.[1][2][7] 1. Retrieved from [1][2]

  • Perrio, C., et al. (2001).[1][2] Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [1][2]

  • Google Patents. (2017).[1] Process for the separation of enantiomers of piperazine derivatives (Applicable to Piperidines).[8][9] EP 3419974 B1. Retrieved from

Sources

Minimizing side reactions during Ethyl 2-(methoxymethyl)piperidine-2-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrolysis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar scaffolds. The hydrolysis of this sterically hindered ester presents unique challenges that can lead to suboptimal yields, incomplete conversion, and the formation of critical side products. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Section 1: Understanding the Core Reaction & Key Challenges
Q1: What is the standard mechanism for hydrolyzing an ester like this, and why is it often problematic?

The hydrolysis of an ester to a carboxylic acid is typically accomplished under acidic or basic conditions. For base-mediated hydrolysis, often termed saponification, the reaction generally proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[1][2] This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[3][4] This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt.[4][5]

The primary challenge with Ethyl 2-(methoxymethyl)piperidine-2-carboxylate arises from steric hindrance. The ester is attached to a quaternary carbon (C2 of the piperidine ring), which is further encumbered by the adjacent methoxymethyl group and the piperidine ring itself. This steric bulk shields the carbonyl carbon, making it difficult for the hydroxide nucleophile to attack, which can lead to slow or incomplete reactions.[6]

Figure 1. General BAC2 hydrolysis mechanism.
Section 2: Troubleshooting Guide & Frequently Asked Questions
FAQ 1: My reaction is extremely slow or stalls completely. How can I drive it to completion?

This is the most common issue, directly linked to the steric hindrance discussed above. Standard conditions like NaOH or KOH in aqueous methanol at room temperature are often insufficient.

Root Causes & Solutions:

  • Insufficient Nucleophile Strength/Accessibility: The solvated hydroxide ion is a bulky nucleophile. Using a non-aqueous or mixed-solvent system can increase its reactivity.[6]

  • Poor Reagent Choice: For hindered esters, lithium hydroxide (LiOH) is often superior to NaOH or KOH. Li⁺ is a harder Lewis acid and coordinates more effectively to the carbonyl oxygen, increasing its electrophilicity.

  • Low Temperature: The activation energy for this reaction is high due to steric repulsion. Increasing the reaction temperature is often necessary.

Recommended Actions:

  • Switch to LiOH: Use lithium hydroxide in a mixture of THF and water (e.g., 3:1 to 1:1 ratio).

  • Increase Temperature: Refluxing the reaction mixture is a common strategy. Start at 60-70 °C and monitor for progress.

  • Consider Non-Aqueous Conditions: A reported method for severely hindered esters uses NaOH in a non-aqueous MeOH/CH₂Cl₂ (1:9) mixture, which utilizes "naked" or less-solvated hydroxide ions that are more potent nucleophiles.[6]

FAQ 2: I'm observing epimerization at the C2 position. What causes this and how can it be prevented?

Racemization or epimerization is a significant risk, especially if the C2 position is a defined stereocenter, which is common in drug development.[7]

Causality (The Mechanism):

Under basic conditions, the proton on the C2 carbon (the α-carbon) can become acidic. Although it is a quaternary center in your specific molecule, in related structures with an α-proton, this is a major issue. The base (hydroxide or ethoxide) can deprotonate this position to form a planar enolate intermediate. Subsequent reprotonation by the solvent can occur from either face of the planar intermediate, leading to a loss of stereochemical integrity.[7] While your specific substrate lacks an alpha-proton, this is a critical consideration for analogous piperidine-2-carboxylates. For your molecule, the risk is lower but not zero, as other base-mediated rearrangements could be possible under harsh conditions.

Preventative Measures:

  • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times with strong bases if possible.

  • Choose the Right Base: Use the minimum effective amount of base. LiOH is often cited as being less prone to causing epimerization than stronger bases in some contexts.

  • Consider Acidic Hydrolysis: If basic conditions consistently lead to epimerization in analogous compounds, switching to an acid-catalyzed pathway (AAC2 mechanism) can be a solution, as it does not involve the formation of an enolate intermediate.[3][8] However, this comes with its own set of potential side reactions.

Racemization_Pathway Figure 2: Racemization vs. Hydrolysis cluster_hydrolysis Desired Hydrolysis Path cluster_racemization Side Reaction: Epimerization (in substrates with α-H) Ester Ester (R-config) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH⁻ Attack (B_AC2) Product Carboxylic Acid (R-config) Tetrahedral->Product Collapse Enolate Planar Enolate Racemic Racemic Carboxylic Acid (R/S Mixture) Enolate->Racemic Reprotonation Ester_R Ester (R-config) Ester_R->Enolate α-Deprotonation (Base)

Figure 2. Competing pathways of desired hydrolysis vs. side-reaction epimerization.
FAQ 3: I'm seeing byproducts that suggest the piperidine ring is opening or degrading. Why is this happening?

Ring-opening of the piperidine scaffold is a destructive side reaction typically caused by excessively harsh conditions. While the piperidine ring is generally robust, certain conditions can promote its cleavage.

Potential Causes:

  • Extreme pH and High Heat: Very strong acids or bases, especially at high temperatures for extended periods, can lead to complex decomposition pathways. In some cases, oxidative degradation can occur.[9]

  • Presence of Other Functional Groups: If the piperidine nitrogen is part of a labile protecting group (e.g., a carbamate that can fragment) or if there are other sensitive functionalities on the ring, these can initiate ring-opening cascades under specific conditions.[10]

Mitigation Strategies:

  • Screen Reaction Conditions: Systematically screen temperatures, starting from room temperature and gradually increasing. Monitor the reaction mixture by LC-MS to detect the appearance of degradation products early.

  • Avoid Over-running the Reaction: Once the starting material is consumed, work up the reaction promptly. Prolonged exposure to harsh conditions after the main transformation is complete offers no benefit and increases the risk of degradation.

  • Ensure an Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial.

Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Basic Hydrolysis for Hindered Esters (LiOH Method)

This protocol is the recommended starting point for achieving complete hydrolysis while minimizing side reactions.

Materials:

  • Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 gram of ester).

  • Reagent Addition: Add LiOH·H₂O (2.0 - 3.0 eq) to the solution. A slight excess ensures the reaction goes to completion.

  • Heating: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material spot/peak.

  • Workup (Quench & Acidification):

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product carboxylic acid may precipitate.

  • Isolation:

    • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified further by recrystallization or silica gel chromatography if necessary.

Protocol 2: Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is crucial.

Troubleshooting_Workflow Figure 3: Troubleshooting Decision Tree Start Start Hydrolysis (e.g., NaOH/MeOH, RT) Monitor Monitor by LC-MS/TLC after 4h Start->Monitor Complete Reaction Complete? >95% Conversion Monitor->Complete SideProducts Side Products Observed? Monitor->SideProducts Check Impurity Profile Workup Proceed to Workup & Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No SideProducts->Complete No AnalyzeSide Analyze Side Products (Mass, NMR) SideProducts->AnalyzeSide Yes SwitchLiOH Switch to LiOH in THF/H₂O Incomplete->SwitchLiOH IncreaseTemp Increase Temp to Reflux SwitchLiOH->IncreaseTemp IncreaseTemp->Monitor Racemization Epimerization/ Racemization AnalyzeSide->Racemization Mass+0, Chiral HPLC shows two peaks Degradation Degradation/ Ring Opening AnalyzeSide->Degradation Unexpected Masses LowerTemp Lower Temperature Shorter Time Racemization->LowerTemp Degradation->LowerTemp InertAtmosphere Use Inert Atmosphere (N₂ or Ar) Degradation->InertAtmosphere ConsiderAcid Consider Acidic Hydrolysis LowerTemp->ConsiderAcid

Figure 3. A decision tree for troubleshooting common hydrolysis issues.
Section 4: Comparative Data Summary

The choice of conditions can dramatically affect the outcome. The following table summarizes expected results based on common experimental choices.

Condition IDBase (eq.)Solvent SystemTemperature (°C)Typical Time (h)Expected YieldPurity & Key Side Products
A (Standard) NaOH (2.0)MeOH / H₂O2548+< 20%Incomplete conversion is the primary issue.
B (Standard Heated) KOH (2.0)EtOH / H₂O8024-4840-60%Significant starting material remains; risk of minor degradation.
C (Optimized) LiOH (2.5)THF / H₂O6512-24> 90%High purity; minimal side products if not overheated.
D (Non-Aqueous) NaOH (3.0)MeOH / CH₂Cl₂256-1285-95%Effective for very stubborn esters, but requires careful handling of anhydrous solvents.[6]
E (Acidic) 6M HClDioxane / H₂O10012-24VariableAvoids base-mediated side reactions but can cause N-deprotection or ring-opening if other sensitive groups are present.[8]
References
  • Title: Ester hydrolysis: Easy Introduction with 8 mechanisms Source: Chemistry Notes URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: 8.8: Chemistry of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanisms of Ester hydrolysis Source: Science Discussions URL: [Link]

  • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (via PMC) URL: [Link]

  • Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: Nature Communications (via PMC) URL: [Link]

  • Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes Source: ChemistryOpen (via PMC) URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

  • Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes Source: ResearchGate URL: [Link]

  • Title: A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: 13 Saponification of Esters Source: Cengage URL: [Link]

  • Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization Source: YouTube URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl Piperidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their rigidified cyclic structure serves as a valuable scaffold in drug design, influencing the potency, selectivity, and pharmacokinetic properties of bioactive molecules. The ethyl and methyl esters of piperidine-2-carboxylate are two of the most common starting materials and intermediates in the synthesis of these complex targets.

The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for the reactivity of the molecule in subsequent synthetic steps. This guide provides an in-depth technical comparison of the reactivity of ethyl and methyl piperidine-2-carboxylates in three common and crucial transformations: hydrolysis, N-alkylation, and reduction. Understanding these differences allows researchers and drug development professionals to make more informed decisions in their synthetic strategies, potentially improving yields, simplifying purifications, and enabling selective transformations. This comparison is grounded in fundamental principles of organic chemistry, supported by analogous experimental observations from the scientific literature.

The Decisive Factors: Steric Hindrance and Electronic Effects

The primary differences in reactivity between the methyl and ethyl esters stem from two core principles:

  • Steric Hindrance: The ethyl group is physically larger than the methyl group. This increased bulk can impede the approach of reactants to the nearby reactive centers, namely the carbonyl carbon of the ester and, to a lesser extent, the nitrogen atom of the piperidine ring.[1][2]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. An ethyl group is a slightly stronger electron-donating group than a methyl group. This can subtly influence the electron density at the carbonyl carbon, making it slightly less electrophilic.

These two factors collectively dictate the relative rates of reaction for the two esters, as we will explore in the following sections.

Comparative Reactivity in Key Transformations

Hydrolysis of the Ester

Ester hydrolysis, or saponification, is a fundamental reaction in organic synthesis, often used to unmask a carboxylic acid for further functionalization, such as amide bond formation. This transformation is highly sensitive to the steric environment around the carbonyl group.

Mechanistic Insight: Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group (methoxide or ethoxide).

Reactivity Comparison: It is well-established that methyl esters hydrolyze more rapidly than ethyl esters.[3] This observation can be directly attributed to the principles outlined above:

  • Reduced Steric Hindrance: The smaller methyl group of methyl piperidine-2-carboxylate allows for a less hindered approach of the hydroxide nucleophile to the carbonyl carbon, leading to a lower activation energy for the formation of the tetrahedral intermediate.

  • Electronic Influence: The slightly greater electron-donating nature of the ethyl group in ethyl piperidine-2-carboxylate marginally reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile compared to the methyl ester.

Ester DerivativeRelative Rate of HydrolysisPrimary Reason(s)
Methyl Piperidine-2-carboxylate FasterLess steric hindrance at the carbonyl carbon.
Ethyl Piperidine-2-carboxylate SlowerGreater steric hindrance from the ethyl group.

Experimental Protocol: Comparative Saponification

  • In two separate, identical flasks, dissolve equimolar amounts (e.g., 1 mmol) of methyl piperidine-2-carboxylate and ethyl piperidine-2-carboxylate in a 1:1 mixture of THF and water (10 mL).

  • To each flask, add 1.1 molar equivalents of lithium hydroxide (LiOH).

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of disappearance of the starting material.

  • The reaction with methyl piperidine-2-carboxylate is expected to reach completion first.

Reaction Mechanism: Ester Hydrolysis

Caption: Mechanism of base-catalyzed ester hydrolysis.

N-Alkylation

The nitrogen atom of the piperidine ring is a nucleophile and readily undergoes alkylation, a common strategy to introduce substituents that can modulate a compound's biological activity or physical properties.

Mechanistic Insight: N-alkylation with an alkyl halide typically proceeds via an SN2 mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[4][5]

Reactivity Comparison: The reaction center is the nitrogen atom. While the ester group is not directly involved, its steric bulk, positioned adjacent to the nitrogen, can influence the reaction rate.

  • Steric Influence: The larger ethyl ester group in ethyl piperidine-2-carboxylate can create a more sterically congested environment around the nitrogen atom compared to the methyl ester. This can slightly hinder the approach of the alkylating agent, potentially leading to a slower reaction rate. However, this effect is generally less pronounced than in reactions occurring directly at the carbonyl carbon.

Ester DerivativeRelative Rate of N-AlkylationPrimary Reason(s)
Methyl Piperidine-2-carboxylate Likely FasterLess steric bulk from the adjacent ester group.
Ethyl Piperidine-2-carboxylate Likely SlowerGreater steric hindrance from the adjacent ester group.

Experimental Protocol: Comparative N-Alkylation

  • In two separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of methyl piperidine-2-carboxylate and ethyl piperidine-2-carboxylate in a polar aprotic solvent like DMF (10 mL).

  • Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃).

  • Add 1.1 equivalents of an alkylating agent (e.g., benzyl bromide).

  • Stir the reactions at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reactions by TLC or LC-MS. It is anticipated that the reaction with the methyl ester will proceed at a slightly faster rate.

Workflow: N-Alkylation of Piperidine Esters

G start Start with Piperidine Ester (Methyl or Ethyl) reagents Add Alkyl Halide (R'-X) and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->reagents reaction Stir at RT or with heating reagents->reaction monitoring Monitor reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup product Isolate N-Alkylated Product workup->product

Caption: General workflow for N-alkylation.

Reduction of the Ester

The reduction of the ester functionality to a primary alcohol is a critical transformation for accessing piperidine methanol derivatives, which are common pharmacophores.

Mechanistic Insight: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the expulsion of the alkoxide and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol upon workup.

Reactivity Comparison: Similar to hydrolysis, the first step of the reduction mechanism is a nucleophilic attack at the sterically sensitive carbonyl carbon.

  • Steric Hindrance: The approach of the bulky hydride complex (LiAlH₄) is more hindered by the ethyl group of ethyl piperidine-2-carboxylate than by the methyl group of its counterpart. Consequently, the reduction of the methyl ester is expected to be faster.

Ester DerivativeRelative Rate of Reduction (with LiAlH₄)Primary Reason(s)
Methyl Piperidine-2-carboxylate FasterLess steric hindrance at the carbonyl carbon for hydride attack.
Ethyl Piperidine-2-carboxylate SlowerGreater steric hindrance from the ethyl group.

Experimental Protocol: Comparative Reduction

  • In two separate, dry, nitrogen-flushed flasks, prepare a suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF at 0 °C.

  • In separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of methyl piperidine-2-carboxylate and ethyl piperidine-2-carboxylate in anhydrous THF.

  • Slowly add each ester solution to its respective LiAlH₄ suspension at 0 °C.

  • Allow the reactions to warm to room temperature and stir.

  • Monitor the consumption of the starting material by TLC.

  • Once the reactions are complete, carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • The reaction involving the methyl ester is predicted to reach completion more rapidly.

Reaction Mechanism: Ester Reduction with LiAlH₄

Caption: Simplified mechanism of ester reduction by LiAlH₄.

Summary and Strategic Implications

Reaction TypeFaster Reacting EsterSlower Reacting EsterPrimary Rationale
Hydrolysis MethylEthylSteric hindrance at the carbonyl carbon.
N-Alkylation Methyl (likely)Ethyl (likely)Steric hindrance adjacent to the nitrogen.
Reduction MethylEthylSteric hindrance at the carbonyl carbon.

For reactions occurring at the piperidine nitrogen, such as N-alkylation, the difference in reactivity is expected to be less pronounced. However, the greater steric bulk of the ethyl ester may still result in a slightly slower reaction rate compared to the methyl ester.

This comparative understanding is not merely academic; it has practical applications in the laboratory. For instance, if a synthetic route requires the selective hydrolysis of one ester in the presence of another, a methyl ester could potentially be cleaved under milder conditions while leaving an ethyl ester intact. Conversely, if a slower, more controlled reaction is desired, the ethyl ester might be the preferred substrate. The choice between these two fundamental building blocks should, therefore, be a conscious and strategic decision in the design and execution of a synthetic campaign.

References

  • D. F. Taber, P. K. T. Lin, "Methyl versus ethyl esters in synthesis" J. Org. Chem. 1983, 48 (25), pp 4981–4983.
  • Beilstein Journals, "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor", URL: [Link]

  • Royal Society of Chemistry, "Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions", URL: [Link]

  • PubMed, "Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines", URL: [Link]

  • Royal Society of Chemistry, "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates", URL: [Link]

  • Study.com, "Video: Steric Hindrance Effect | Definition, Factors & Examples", URL: [Link]

  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", URL: [Link]

  • MDPI, "Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides", URL: [Link]

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  • Arkivoc, "A comparison of several modern alkylating agents", URL: [Link]

  • National Institute of Standards and Technology, "Ethyl pipecolinate", URL: [Link]

  • PMC, "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties", URL: [Link]

  • PMC, "Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate", URL: [Link]

  • ResearchGate, "Why n-alkylation is more favorable than o-alkyation ?", URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods", URL: [Link]

  • Cheméo, "Ethyl piperidine-4-carboxylate", URL: [Link]

  • Oxford Academic, "Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi", URL: [Link]

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A Researcher's Guide to the Infrared Spectroscopy of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Ethyl 2-(methoxymethyl)piperidine-2-carboxylate, a substituted piperidine derivative, presents a unique combination of functional groups including a secondary amine, an ester, and an ether, all centered around a sterically hindered quaternary carbon. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the presence of these key functionalities.

This guide provides an in-depth analysis of the expected IR absorption peaks for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with simpler, structurally related molecules. This comparative approach allows researchers to understand the contribution of each functional group to the overall spectrum, enabling a more confident and nuanced interpretation of their experimental data.

Predicted Infrared Spectrum of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

The structure of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate contains several distinct vibrational units. The expected IR absorption bands are a superposition of the characteristic vibrations from the piperidine ring, the ethyl ester, and the methoxymethyl ether substituent. The key diagnostic peaks are summarized in Table 1.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
N-H StretchSecondary Amine (Piperidine)3350 - 3310Medium, potentially broadThe position and broadness are sensitive to hydrogen bonding. In concentrated samples, this peak may be broader and shifted to a lower frequency.[1]
C-H StretchesAlkyl (CH₃, CH₂)3000 - 2850StrongA complex series of bands arising from the ethyl, methoxymethyl, and piperidine ring methylene groups.[2]
C=O StretchEster1750 - 1735Strong, SharpThis is one of the most intense and easily identifiable peaks in the spectrum. Its position is characteristic of a saturated aliphatic ester.[3][4] The electron-withdrawing nature of the adjacent oxygen atom increases the bond's force constant compared to a simple ketone.[5][6]
N-H BendSecondary Amine (Piperidine)1650 - 1580Medium to WeakThis peak can sometimes be obscured by other vibrations in the region.
C-H BendsAlkyl (CH₂, CH₃)1470 - 1450 (Scissoring) 1370 - 1350 (Methyl Rock)MediumCharacteristic bending vibrations for the alkyl portions of the molecule.[7][8]
C-O-C Asymmetric StretchEther~1120StrongDialkyl ethers typically show a single, strong absorption due to the asymmetric C-O-C stretch.[5][9] This peak is a key identifier for the methoxymethyl group.
C-O StretchesEster1300 - 1000 (two bands)Strong, BroadEsters exhibit two distinct C-O stretching bands: the C-C(=O)-O stretch (often stronger, ~1300-1150 cm⁻¹) and the O-C-C stretch (~1150-1000 cm⁻¹).[5][10][11] These are often broad and very intense.
C-N StretchAliphatic Amine (Piperidine)1250 - 1020Medium to WeakThis vibration falls within the busy fingerprint region and can be difficult to assign definitively without comparative analysis.[5][8][12]

Comparative Spectral Analysis: Deconstructing the Spectrum

To confidently assign the peaks for our target molecule, we can compare its expected spectrum to those of simpler, related compounds. This process helps to isolate the spectral contributions of each functional group.

Alternative 1: Ethyl Pipecolinate

This molecule is an excellent comparison as it contains the core ethyl piperidine-2-carboxylate structure but lacks the methoxymethyl substituent.

  • Key Difference: The primary spectral difference will be the absence of the strong C-O-C ether stretch around 1120 cm⁻¹ in the Ethyl Pipecolinate spectrum.[9]

  • Similarities: The spectra will be nearly identical in other key regions. Both will show the strong ester C=O stretch (~1735-1750 cm⁻¹), the secondary amine N-H stretch (~3310-3350 cm⁻¹), the complex ester C-O stretches (1300-1000 cm⁻¹), and the alkyl C-H vibrations.[3][13][14]

Alternative 2: Piperidine

Comparing to the parent heterocycle allows for the identification of the fundamental ring vibrations.

  • Key Difference: The piperidine spectrum will lack the intense C=O stretch of the ester (~1735-1750 cm⁻¹) and the strong C-O stretches associated with both the ester and ether groups.[15]

  • Similarities: The N-H stretch (~3276 cm⁻¹ in liquid), C-H stretches (below 3000 cm⁻¹), and the N-H bend will be present, providing a baseline for the piperidine ring system itself.[1][16]

Alternative 3: Ethyl Acetate & Diethyl Ether

These simple acyclic molecules serve as textbook examples for the individual ester and ether functional groups.

  • Ethyl Acetate: Provides a clean view of the saturated ester C=O stretch (~1749 cm⁻¹) and the strong, broad C-O stretch (~1243 cm⁻¹).[17]

  • Diethyl Ether: Clearly shows the characteristic strong, asymmetric C-O-C stretch around 1122 cm⁻¹, confirming the expected position for this vibration in our target molecule.[9]

The comparative data is summarized in Table 2.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹) Ester C-O Stretches (cm⁻¹)
Ethyl 2-(methoxymethyl)piperidine-2-carboxylate (Predicted) ~3330 ~1740 ~1120 ~1250 & ~1050
Ethyl PipecolinatePresentPresentAbsent Present
PiperidinePresentAbsent Absent Absent
Diethyl EtherAbsent Absent PresentAbsent

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for this type of compound.

Objective: To obtain a clean, reproducible IR spectrum of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate.

Instrumentation: FTIR Spectrometer with a Diamond or Germanium ATR crystal.

Procedure:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Use a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent like hexane. Dry the crystal completely with a gentle stream of nitrogen or dry air.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application:

    • Place a single drop of the neat liquid sample, Ethyl 2-(methoxymethyl)piperidine-2-carboxylate, onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their corresponding wavenumbers.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and soft, non-abrasive wipes to prevent damage.

Logical Workflow for Spectral Interpretation

When presented with a spectrum of a potential sample of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate, a systematic approach is crucial. The following diagram illustrates a logical workflow for confirming the structure.

IR_Interpretation_Workflow Interpretation Workflow for Target Molecule start Start: Analyze Spectrum check_carbonyl Strong, sharp peak at 1750-1735 cm⁻¹? start->check_carbonyl is_ester Ester C=O Confirmed check_carbonyl->is_ester Yes conclusion_negative Inconsistent: Re-evaluate Structure check_carbonyl->conclusion_negative No check_nh Medium peak at 3350-3310 cm⁻¹? is_amine Secondary Amine N-H Confirmed check_nh->is_amine Yes check_nh->conclusion_negative No check_ch Strong peaks at 3000-2850 cm⁻¹? is_alkyl Alkyl C-H Confirmed check_ch->is_alkyl Yes check_ch->conclusion_negative No check_ether Strong peak around 1120 cm⁻¹? is_ether Ether C-O-C Confirmed check_ether->is_ether Yes check_ether->conclusion_negative No check_ester_co Multiple strong, broad peaks in 1300-1000 cm⁻¹ region? is_ester_co Ester C-O Confirmed check_ester_co->is_ester_co Yes check_ester_co->conclusion_negative No is_ester->check_nh is_amine->check_ch is_alkyl->check_ether is_ether->check_ester_co conclusion_positive High Confidence: Structure is Consistent is_ester_co->conclusion_positive

Caption: Logical flowchart for the identification of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate from an IR spectrum.

Conclusion

The infrared spectrum of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is rich with information, providing a distinct fingerprint for its unique combination of functional groups. The most definitive absorption bands are the strong, sharp ester C=O stretch between 1750-1735 cm⁻¹, the medium N-H stretch of the piperidine ring around 3330 cm⁻¹, and the strong C-O stretches of the ether (~1120 cm⁻¹) and ester (1300-1000 cm⁻¹) moieties. By employing a comparative analysis with simpler molecules and following a systematic interpretation workflow, researchers can confidently use IR spectroscopy to verify the synthesis and purity of this complex heterocyclic compound.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

  • Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, July 4). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Ethyl pipecolinate. NIST Chemistry WebBook. Retrieved from [Link]

  • Millersville University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry. Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • NIST. (n.d.). Ethyl pipecolinate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

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  • Master Organic Chemistry. (2016, November 23). Interpreting Infrared Spectra: A Quick Primer. Retrieved from [Link]

  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

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A Senior Scientist's Guide to the Structural Characterization of Pharmaceutical Impurities: The Case of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity - The Imperative of Impurity Profiling

In pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story, but the minor characters—the impurities—often determine the success and safety of the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[1] This process, known as impurity profiling, is not merely a quality control checkbox; it is a fundamental exercise in ensuring patient safety and drug efficacy.[2][3] Impurities can originate from various sources, including starting materials, synthetic by-products, degradation products, or reagents, and their potential toxicity necessitates a rigorous analytical investigation.[2][4]

This guide provides an in-depth, experience-driven comparison of the critical analytical techniques used for the structural characterization of impurities. We will use a case study of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate , a representative piperidine-containing building block, to illustrate a robust, multi-technique approach. Our focus will be on the causality behind experimental choices, demonstrating how to build a self-validating analytical system that moves from detection to unambiguous structural elucidation.

Chapter 1: The Hypothesis - Anticipating Potential Impurities

A successful characterization strategy begins with a foundational understanding of the API's synthesis. The structure of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate suggests a likely synthesis involving the hydrogenation of a pyridine precursor, ethyl 2-(methoxymethyl)picolinate. This immediately allows us to hypothesize a landscape of potential process-related impurities.

Diagram 1: Potential Impurity Sources

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Pyridine Ethyl 2-(methoxymethyl)picolinate (Starting Material) H2 Hydrogenation (e.g., Pd/C, H2) Pyridine->H2 Imp1 Impurity A: Unreacted Starting Material Pyridine->Imp1 Carry-over API Ethyl 2-(methoxymethyl)piperidine-2-carboxylate (API) H2->API Imp2 Impurity B: Partially Hydrogenated Intermediate (Tetrahydropyridine) H2->Imp2 Incomplete Reaction Imp3 Impurity C: N-Ethyl Impurity (From Ethyl Source) API->Imp3 Side Reaction (e.g., from Ethanol) Imp4 Impurity D: Hydrolysis Product (Carboxylic Acid) API->Imp4 Degradation (Moisture)

Caption: Hypothesized synthetic route and origins of common impurities.

This predictive approach allows us to design our analytical strategy with specific targets in mind:

  • Impurity A: Unreacted starting material (ethyl 2-(methoxymethyl)picolinate).

  • Impurity B: Partially hydrogenated intermediate (tetrahydropyridine species).

  • Impurity C: Over-alkylation or side-reaction product (e.g., N-ethyl piperidine).

  • Impurity D: Degradation product (e.g., the corresponding carboxylic acid from ester hydrolysis).

Chapter 2: The First Pass - Orthogonal Separation and Detection with HPLC-UV/MS

The cornerstone of impurity profiling is high-performance liquid chromatography (HPLC), valued for its high resolving power and sensitivity.[4] However, relying on a single detection method like UV is insufficient. An orthogonal approach, combining UV with mass spectrometry (MS), provides a much richer initial dataset.

Why this choice? UV detection provides quantitative information based on chromophores, while MS provides molecular weight information, which is orthogonal and complementary. This combination is powerful for initial detection and mass-based identification of unknowns that may or may not possess a strong chromophore.

Experimental Protocol: HPLC-UV/MS Method Development
  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the workhorse for moderately polar compounds like our target. Its versatility provides a good starting point for separating the API from both more polar (Impurity D) and less polar (Impurity A) species.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for good peak shape and for promoting ionization in the MS source (ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and compatibility with MS.

  • Gradient Elution: A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe.

    • Start at 5-10% B to retain polar impurities.

    • Ramp up to 95% B to elute non-polar impurities.

    • Hold at 95% B to wash the column.

    • Return to initial conditions and allow for re-equilibration.

  • Detection Settings:

    • UV/PDA Detector: Scan from 200-400 nm. A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it provides UV spectra for each peak, offering clues about structural similarities (e.g., presence of the pyridine ring in Impurity A).

    • Mass Spectrometer (Single Quadrupole): Set to Electrospray Ionization Positive (ESI+) mode. Scan a mass range that brackets the expected API and impurity masses (e.g., m/z 100-500).

Comparative Data Analysis

The data from this initial run allows for a preliminary classification of all detected peaks.

Peak IDRetention Time (min)UV λmax (nm)Observed [M+H]⁺ (m/z)Tentative IdentificationRationale
API10.2~210202.1API Main peak, matches expected mass.
Impurity D6.5~210174.1Hydrolysis Product Earlier elution (more polar), mass difference of -28 Da (loss of C₂H₄).
Impurity B9.8~230200.1Tetrahydropyridine Close elution to API, mass difference of -2 Da, slight UV shift.
Impurity A12.1~265196.1Starting Material Later elution (less polar), strong aromatic UV absorbance, mass difference of -6 Da.

This hyphenated technique efficiently separates and provides initial mass information, allowing us to quickly confirm our hypotheses for several impurities. However, it lacks the definitive structural detail required by regulatory agencies.

Chapter 3: Definitive Identification - HRMS and NMR Spectroscopy

While LC-MS provides nominal masses, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for unambiguous structure elucidation.[3][5]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

Why this choice? HRMS instruments (like TOF or Orbitrap) measure mass-to-charge ratios with extremely high accuracy (<5 ppm). This precision allows for the calculation of a unique elemental formula, drastically narrowing down the possible structures for an unknown impurity.

Experimental Protocol: LC-HRMS Analysis

  • Method Transfer: Utilize the same LC method developed previously to ensure correlation of retention times.

  • Mass Spectrometer Settings:

    • Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Resolution: Set to >10,000 (FWHM).

    • Mass Accuracy: Calibrate the instrument to ensure accuracy < 5 ppm.

    • Acquisition Mode: Acquire both full scan MS data (for elemental composition) and tandem MS/MS data (for fragmentation). For MS/MS, use collision-induced dissociation (CID) on the precursor ions of interest.

Comparative Data: HRMS vs. Nominal Mass

Impurity IDNominal [M+H]⁺HRMS [M+H]⁺ (Observed)Calculated FormulaMass Error (ppm)Conclusion
API202.1202.1438C₁₀H₂₀NO₃1.2Formula Confirmed
Impurity D174.1174.1125C₈H₁₆NO₃-0.8Confirms hydrolysis
Impurity A196.1196.1020C₁₀H₁₄NO₃-2.1Confirms starting material

The fragmentation data from MS/MS provides further confidence. For example, the API would likely show a characteristic loss of the ethyl ester group, which could be compared to the fragmentation pattern of the suspected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Why this choice? NMR is the most powerful technique for structural elucidation, providing direct information about the carbon-hydrogen framework and the connectivity of atoms.[3][6] For complex stereochemistry, as is common in piperidine derivatives, 2D NMR techniques are indispensable.[7][8]

Diagram 2: Integrated NMR Workflow

cluster_nmr NMR Elucidation Strategy H1 1H NMR (Proton Environment & Count) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC NOESY NOESY (Spatial Proximity & Stereo) H1->NOESY C13 13C & DEPT (Carbon Count & Type) C13->HSQC C13->HMBC Structure Final Structure Confirmed COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: A comprehensive NMR workflow for structural elucidation.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Isolation: The impurity must first be isolated in sufficient quantity and purity (>95%), typically using preparative HPLC with the analytical method as a starting point.

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Data Acquisition:

    • 1D Spectra: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

    • 2D Spectra: Acquire gCOSY, gHSQC, gHMBC, and NOESY/ROESY experiments.

Comparative Analysis of a Hypothetical Impurity: The N-Ethyl Impurity (Impurity C)

Let's assume an unknown impurity was isolated with an [M+H]⁺ of 230.1755 (C₁₂H₂₄NO₃). This corresponds to the addition of a C₂H₅ group. NMR would be used to determine the location of this group.

ExperimentAPI (Expected Data)Impurity C (Hypothetical Data)Interpretation
¹H NMR - Signal for N-H proton (~2.5 ppm, broad).- No ethyl signals other than the ester.- Absence of N-H proton signal.- New quartet (~2.8 ppm, 2H) and triplet (~1.2 ppm, 3H) characteristic of an N-ethyl group.The ethyl group has replaced the proton on the piperidine nitrogen.
¹³C NMR - Piperidine carbons adjacent to N are at ~45-55 ppm.- Piperidine carbons adjacent to N are shifted downfield.- Two new signals appear at ~48 ppm (CH₂) and ~14 ppm (CH₃).Confirms the presence of an N-ethyl group and its effect on the piperidine ring.
HMBC - No correlation from piperidine protons to any ethyl group carbons (except the ester).- Protons of the new ethyl group's CH₂ show a 2-bond and 3-bond correlation to the piperidine carbons C2 and C6.This definitively proves the connectivity of the ethyl group to the nitrogen atom of the piperidine ring.

This integrated approach, combining HRMS and a full suite of NMR experiments, provides an unassailable, self-validating structural proof for each isolated impurity, meeting the most stringent regulatory expectations.

Conclusion: An Integrated, Authoritative Approach

The structural characterization of pharmaceutical impurities is a multi-faceted challenge that cannot be addressed by a single analytical technique. This guide has demonstrated that a logical, tiered approach provides the most efficient and robust pathway to an unambiguous result.

  • Hyphenated Chromatography (HPLC-UV/MS) serves as the foundational screening tool, offering rapid separation, detection, and preliminary mass-based identification.

  • High-Resolution Mass Spectrometry (HRMS) provides the next level of certainty by delivering an exact elemental formula, a critical piece of the puzzle that distinguishes between isobaric possibilities.

  • Multi-dimensional NMR Spectroscopy stands as the ultimate arbiter, delivering a complete atomic blueprint of the molecule, including connectivity and stereochemistry.

By integrating these techniques, explaining the causality behind each experimental choice, and building a self-validating dataset, researchers and drug development professionals can confidently navigate the complex regulatory landscape and ensure the safety and quality of their pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
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Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Ethyl 2-(methoxymethyl)piperidine-2-carboxylate (CAS: 2060029-01-6).

Status: Research Chemical / Pharmaceutical Intermediate. Primary Hazard Class (Inferred): Corrosive (Skin Corr.[1] 1B) , Serious Eye Damage (Cat 1) .[1] Principle: Treat as a high-hazard alkyl-amine ester. Due to limited specific toxicological data for this exact CAS, this protocol applies the Precautionary Principle , utilizing "read-across" data from structurally analogous piperidine-2-carboxylates.

Part 1: Risk Assessment & Physicochemical Context

To handle this compound safely, one must understand its chemical behavior.[2]

  • Basicity & Corrosivity: The piperidine ring contains a secondary amine. Like Piperidine (pKa ~11.2) and Ethyl pipecolate, this functional group renders the compound basic. Upon contact with skin or mucous membranes, it can saponify fats and denature proteins, leading to deep, slow-healing chemical burns.

  • Hydrolytic Instability: The ethyl ester moiety is susceptible to hydrolysis, particularly in the presence of moisture and the compound's own basicity (autocatalysis).

  • Physical State: Likely a viscous oil or low-melting solid. High boiling point (>200°C predicted), but potentially volatile enough to cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on standard "lab basics." The following PPE system is designed to prevent contact with the corrosive amine functionality.

Hand Protection (The Barrier Protocol)
  • Primary Layer (Splash Protection): Nitrile Rubber (minimum thickness 0.11 mm).

    • Why: Nitrile provides excellent resistance to aliphatic amines and esters.

  • Secondary Layer (Immersion/High Risk): Silver Shield® (Laminate) or Heavy Gauge Neoprene (0.5 mm).

    • Requirement: Mandatory during transfer of neat liquid or synthesis setup.

    • Technique:Double-gloving is required. Inspect the outer glove immediately after any splash; amines can permeate nitrile over time (breakthrough < 15 mins for thin nitrile with some amines).

Ocular & Face Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Critical: Safety glasses are insufficient . Vapor or micro-droplets of amines can cause "blue haze" (corneal edema) and permanent damage.

  • High Volume (>50 mL): Add a Face Shield over goggles to protect the neck and face from projectile splashes.

Respiratory Protection
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood: If containment is breached, use a Full-Face Respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine).

    • Note: The amine functional group requires specific ammonia/amine filtration; standard organic vapor cartridges may desorb the amine.

Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (Synthetics can melt into skin if a fire occurs).

  • Apron: Chemical-resistant rubber apron required when pouring >100 mL.

Part 3: Operational Handling Protocol

Phase A: Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reason: Prevents formation of carbamates (reaction with CO2) and hydrolysis (reaction with moisture).

  • Temperature: Refrigerator (2–8°C).

  • Segregation: Store away from Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .

Phase B: Weighing & Transfer
  • Preparation: Pre-weigh reagents in the fume hood. Do not transport open containers across the lab.

  • Syringe Technique: For liquids, use the positive displacement method or a gas-tight syringe to avoid aerosol generation.

  • Glassware: Use silanized glassware if high precision is needed (amines adhere to glass silanols).

Phase C: Reaction Setup
  • Solvent Selection: Compatible with DCM, THF, or Ethyl Acetate. Avoid acetone if forming Schiff bases is not intended.

  • Exotherm Control: If reacting with acid chlorides or strong acids, cool the vessel to 0°C. The neutralization of the piperidine amine is exothermic.

Part 4: Emergency Response & Disposal

Spill Management Workflow
  • Small Spill (<10 mL):

    • Evacuate immediate area.[3][4][5][6]

    • Don double nitrile gloves and respirator.

    • Absorb with Vermiculite or Sand .[3]

    • Do not use paper towels (rapid oxidation/heat risk).

    • Neutralize residue with dilute acetic acid or citric acid solution.

  • Skin Exposure:

    • Immediate Action: Flush with water for 15 minutes minimum .[5][6]

    • Critical: Do not use vinegar/acid on skin burns (exothermic reaction causes more damage). Use water only.

Disposal (RCRA)
  • Waste Stream: Organic Waste (Halogen-free, unless mixed with halogenated solvents).

  • Labeling: Must be tagged "Basic/Corrosive" and "Toxic."

  • Neutralization: Do not elementary neutralize in the sink. Dispose of as hazardous chemical waste.

Part 5: Visualizations

Figure 1: PPE Decision Logic

Caption: Logic flow for selecting appropriate PPE based on handling volume and state.

PPE_Logic Start Handling Ethyl 2-(methoxymethyl) piperidine-2-carboxylate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Oil State->Liquid Transfer/Rxn Level1 LEVEL 1 PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles - Fume Hood Solid->Level1 Vol_Check Volume > 10 mL? Liquid->Vol_Check Vol_Check->Level1 No Level2 LEVEL 2 PPE: - Laminate/Shield Gloves - Face Shield + Goggles - Chem. Apron - Fume Hood Vol_Check->Level2 Yes

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment and cleanup protocol for amine/ester spills.

Spill_Response Spill Spill Detected Assess Assess Volume & Fumes Spill->Assess Evacuate Evacuate Area (If >100mL or outside hood) Assess->Evacuate High Risk PPE_Don Don PPE: Resp + Double Gloves Assess->PPE_Don Low Risk Evacuate->PPE_Don After Clearance Absorb Absorb: Vermiculite/Sand (NO Paper) PPE_Don->Absorb Clean Clean Surface: Soap + Water Absorb->Clean Waste Tag Waste: 'Corrosive/Toxic' Clean->Waste

Part 6: Quantitative Data Summary

PropertyValue / RecommendationSource / Rationale
CAS Number 2060029-01-610x Chem [1]
Molecular Formula C₁₀H₁₉NO₃10x Chem [1]
Molecular Weight 201.26 g/mol 10x Chem [1]
Hazard Class Corrosive (Skin 1B), IrritantInferred from Piperidine [2, 3]
Glove Material Nitrile (Splash), Laminate (Immersion)Standard Amine Protocol [4]
Storage Temp 2–8°C (Refrigerate)Chemical Stability [5]
Incompatibility Acids, Oxidizers, Acid ChloridesReactivity Profile [2]

References

  • National Institutes of Health (NIH). (2001).[7] Efficient synthesis of piperidine derivatives. PubMed. Retrieved from [Link] (Verified via search result 1.20).

Sources

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